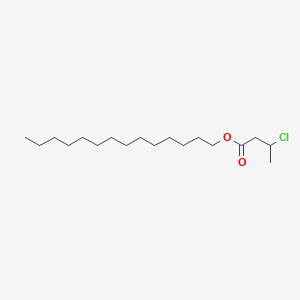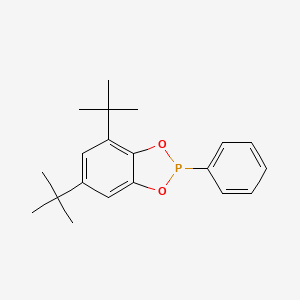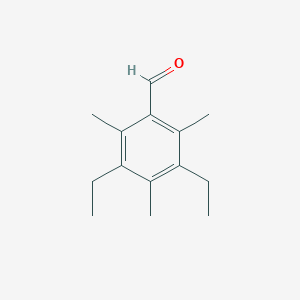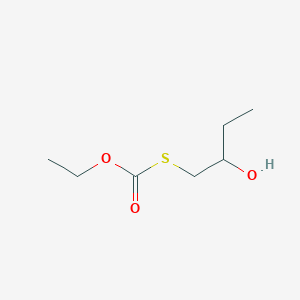
(1,1-Diethoxypropan-2-yl)(triethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Diethoxypropan-2-yl)(triethoxy)silane: is an organosilicon compound with the molecular formula C13H30O5Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diethoxypropan-2-yl)(triethoxy)silane typically involves the reaction of a silane precursor with an appropriate alcohol under controlled conditions. One common method includes the reaction of triethoxysilane with 1,1-diethoxypropane in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs high-purity silane preparation techniques to ensure the final product’s quality and consistency. These methods may involve advanced purification processes to remove impurities and achieve the desired chemical properties .
Analyse Des Réactions Chimiques
Types of Reactions: (1,1-Diethoxypropan-2-yl)(triethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: (1,1-Diethoxypropan-2-yl)(triethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the mechanical properties and durability of materials makes it valuable in various applications, including automotive and construction .
Mécanisme D'action
The mechanism of action of (1,1-Diethoxypropan-2-yl)(triethoxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive ethoxy groups that can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds contribute to the compound’s ability to enhance the mechanical properties and stability of materials .
Comparaison Avec Des Composés Similaires
- Triethoxy(octyl)silane
- (3-Aminopropyl)triethoxysilane
- Trimethoxy(octadecyl)silane
- Hexadecyltrimethoxysilane
Uniqueness: Compared to similar compounds, (1,1-Diethoxypropan-2-yl)(triethoxy)silane offers a unique combination of reactivity and stability. Its ability to form strong bonds with a wide range of substrates makes it particularly valuable in applications requiring enhanced adhesion and durability. Additionally, its specific molecular structure allows for tailored modifications, making it versatile for various industrial and scientific uses .
Propriétés
Numéro CAS |
88276-86-2 |
|---|---|
Formule moléculaire |
C13H30O5Si |
Poids moléculaire |
294.46 g/mol |
Nom IUPAC |
1,1-diethoxypropan-2-yl(triethoxy)silane |
InChI |
InChI=1S/C13H30O5Si/c1-7-14-13(15-8-2)12(6)19(16-9-3,17-10-4)18-11-5/h12-13H,7-11H2,1-6H3 |
Clé InChI |
MLZFWWBUEJKLKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C)[Si](OCC)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)

![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)

![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)



![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)


![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)
